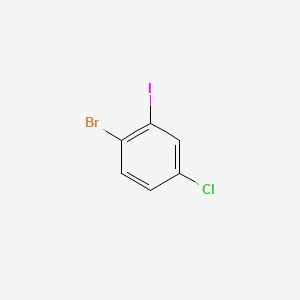

1-Bromo-4-chloro-2-iodobenzene

描述

1-Bromo-4-chloro-2-iodobenzene (CAS: 148836-41-3) is a trihalogenated aromatic compound with bromine, chlorine, and iodine substituents at the 1-, 4-, and 2-positions of the benzene ring, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in regioselective coupling reactions such as Stille and Suzuki-Miyaura reactions. Its utility stems from the distinct electronic and steric profiles imparted by the halogen substituents, which influence reactivity and selectivity in cross-coupling processes . Commercial availability from suppliers like Combi-Blocks (HC-3434) and TCI Chemicals underscores its importance in pharmaceutical and materials research .

属性

IUPAC Name |

1-bromo-4-chloro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClI/c7-5-2-1-4(8)3-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJJKFAXAOCLKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679548 | |

| Record name | 1-Bromo-4-chloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148836-41-3 | |

| Record name | 1-Bromo-4-chloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Diazonium Salt-Mediated Halogenation

The diazonium salt pathway remains a cornerstone for introducing halogens into aromatic systems. For 1-bromo-4-chloro-2-iodobenzene, this method typically begins with 4-chloro-2-iodoaniline as the starting material. The amino group is diazotized using sodium nitrite (NaNO₂) in the presence of hydrochloric acid at low temperatures (−15°C to 0°C) to form a diazonium intermediate . Subsequent treatment with a bromide source, such as copper(I) bromide (CuBr), facilitates the substitution of the diazonium group with bromine.

Key considerations include:

-

Temperature control : Excessive heat during diazonium formation risks decomposition into phenolic byproducts.

-

Stoichiometry : A 1.1:1 molar ratio of NaNO₂ to aniline ensures complete diazoniation .

-

Work-up : Post-reaction, sodium bisulfite (NaHSO₃) is added to quench residual iodine or bromine, followed by extraction with dichloromethane and purification via silica gel chromatography .

This method achieves yields of 75–81% , depending on the bromide source and purity of intermediates . Challenges include competing side reactions, such as the formation of trihalogenated byproducts if iodide or chloride residues remain unquenched.

Decarboxylative Bromination

Decarboxylative bromination, leveraging tetrabutylammonium tribromide (Bu₄NBr₃), offers a streamlined approach for introducing bromine at the site of a carboxylic acid group. Starting with 4-chloro-2-iodobenzoic acid , the reaction proceeds in acetonitrile (MeCN) at 100°C for 16 hours in the presence of potassium phosphate (K₃PO₄) as a base . The mechanism involves radical decarboxylation, followed by bromine atom transfer, yielding this compound with 85% efficiency .

Advantages of this method include:

-

Regioselectivity : The carboxylic acid group directs bromination exclusively to its original position, avoiding isomerization.

-

Scalability : Reactions are conducted in microwave vials under inert atmospheres, enabling reproducible gram-scale synthesis .

-

Minimal byproducts : Unlike diazonium routes, no gaseous byproducts (e.g., N₂) are generated, simplifying purification.

Limitations pertain to the availability of substituted benzoic acid precursors, which may require multi-step synthesis.

Sequential Electrophilic Aromatic Substitution

Direct bromination of 4-chloro-2-iodobenzene via electrophilic substitution is theoretically feasible but practically challenging due to the deactivating effects of chlorine and iodine. Bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a Lewis acid preferentially targets the para position relative to chlorine (position 1) . However, the strong electron-withdrawing nature of iodine at position 2 reduces reactivity, necessitating elevated temperatures (60–80°C) and extended reaction times (24–48 hours) .

Yields for this method are modest (~60% ), with competing side reactions, including:

-

Ortho-bromination : Favored by the iodine substituent’s ortho-directing effect, leading to 1-bromo-2-iodo-4-chloro-3-bromobenzene.

-

Debromination : Under prolonged heating, Br₂ may act as an oxidizing agent, stripping halogens from the aromatic ring.

Metal-mediated halogen exchange provides an alternative route, particularly for late-stage bromine introduction. For example, 4-chloro-1-iodo-2-nitrobenzene undergoes nucleophilic aromatic substitution with lithium bromide (LiBr) in dimethylformamide (DMF) at 120°C. The nitro group’s strong electron-withdrawing effect activates the ring for bromide displacement, yielding this compound after catalytic hydrogenation to remove the nitro group .

This method’s success hinges on:

-

Catalyst selection : Palladium on carbon (Pd/C) or copper(I) iodide (CuI) accelerates substitution rates.

-

Solvent polarity : Polar aprotic solvents like DMF enhance ionic intermediate stability.

Reported yields range from 65–70% , with nitro reduction occasionally leading to over-hydrogenation of iodine .

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Diazonium Salt | 4-Chloro-2-iodoaniline | NaNO₂, HBr, CuBr | 75–81% | High regioselectivity | Sensitive to temperature, byproducts |

| Decarboxylative | 4-Chloro-2-iodobenzoic acid | Bu₄NBr₃, K₃PO₄ | 85% | Scalable, minimal purification | Requires carboxylic acid precursor |

| Electrophilic | 4-Chloro-2-iodobenzene | Br₂, FeBr₃ | ~60% | Direct halogenation | Low yield, side reactions |

| Halogen Exchange | 4-Chloro-1-iodo-2-nitrobenzene | LiBr, Pd/C | 65–70% | Late-stage functionalization | Multi-step, nitro reduction risks |

化学反应分析

Types of Reactions: 1-Bromo-4-chloro-2-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by nucleophiles under appropriate conditions.

Coupling Reactions: It is commonly used in metal-catalyzed coupling reactions such as the Sonogashira coupling, where the iodine atom is selectively coupled to a terminal acetylene.

Common Reagents and Conditions:

Nucleophilic Substitution: Strong nucleophiles such as sodium amide in liquid ammonia at low temperatures can be used for substitution reactions.

Sonogashira Coupling: Palladium catalysts and copper co-catalysts in the presence of a base like triethylamine are typically used for coupling reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

Coupling Products: Products such as bis(4-bromophenyl)acetylene are formed in coupling reactions.

科学研究应用

Scientific Research Applications

1-Bromo-4-chloro-2-iodobenzene is utilized in various synthetic pathways and biological studies due to its unique halogen substitutions. Its applications can be categorized as follows:

Pharmaceutical Applications

- Anticancer Activity : Research indicates that halogenated benzene derivatives, including this compound, enhance binding affinities to proteins involved in tumor suppression. A study demonstrated that structural modifications of such compounds could yield potent anticancer agents by improving their interaction with target proteins.

- Cytochrome P450 Inhibition : The compound acts as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9, which are critical for drug metabolism. This property suggests potential for drug development where modulation of metabolic pathways is desired.

Agrochemical Applications

- Synthesis of Herbicides and Fungicides : As an intermediate in the synthesis of agrochemicals, this compound has been documented for its effectiveness against specific plant pathogens. Its role in developing herbicides and fungicides highlights its importance in agricultural chemistry.

Toxicity and Safety Profile

Toxicity studies reveal significant insights into the safety profile of this compound:

- Acute Oral Toxicity : The median lethal dose (LD50) in rats is approximately 2,700 mg/kg. Symptoms observed at non-lethal doses include tremors and weight loss.

- Inhalation Studies : High concentration exposure (≥14,000 mg/m³) resulted in severe physiological responses such as lethargy and respiratory distress.

Case Study 1: Anticancer Activity

A study explored the structural modification of halogenated benzene derivatives for enhanced binding to cancer-related targets. The presence of bromine and iodine was found to significantly increase binding affinity to certain proteins involved in tumor suppression, indicating a promising avenue for drug development aimed at treating various cancers.

Case Study 2: Agrochemical Development

Research documented the use of this compound as a key intermediate in the synthesis of effective herbicides and fungicides. Its application against specific plant pathogens demonstrated its utility in enhancing agricultural productivity while addressing pest resistance issues.

作用机制

The mechanism of action of 1-Bromo-4-chloro-2-iodobenzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates nucleophilic aromatic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

相似化合物的比较

Table 1: Key Structural Isomers and Reactivity Profiles

Key Observations :

- Regioselectivity in Coupling Reactions : The target compound demonstrates superior regioselectivity (94/6) and yield (68%) in Stille coupling compared to its regioisomer 2-Bromo-1-chloro-4-iodobenzene (38% yield) . This disparity arises from electronic effects; iodine at the 2-position directs coupling preferentially, while bromine at the 1-position may sterically hinder competing pathways.

- Annulation Reactivity : In palladium-catalyzed annulation with 1-phenylimidazole, this compound forms C11-chloro-substituted imidazo[1,5-f]phenanthridine (33% yield), whereas chlorine at the 4-position remains inert, enabling post-functionalization .

Electronic and Steric Effects

- Electron-Withdrawing Effects : Iodine, being a strong electron-withdrawing group, activates the ring for electrophilic substitution at specific positions. Chlorine and bromine further modulate reactivity through inductive effects.

- Steric Hindrance : Bulky substituents at adjacent positions (e.g., bromine at 1 and iodine at 2) can hinder reaction pathways, as seen in lower yields for isomers with proximal halogens .

生物活性

1-Bromo-4-chloro-2-iodobenzene, with the chemical formula CHBrClI and CAS number 148836-41-3, is an organohalogen compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings, toxicity data, and potential applications in pharmaceuticals and agrochemicals.

This compound is characterized by its molecular weight of 317.35 g/mol and a low gastrointestinal absorption rate. It is classified as a BBB permeant (blood-brain barrier permeant) and an inhibitor of several cytochrome P450 enzymes, notably CYP1A2 and CYP2C9, which are crucial for drug metabolism . The compound appears as a yellow powder and has various logP values indicating moderate lipophilicity, which may influence its biological interactions.

Toxicity Studies

Toxicity assessments have revealed significant insights into the safety profile of this compound. In a study evaluating acute oral toxicity in rats, the median lethal dose (LD50) was determined to be approximately 2,700 mg/kg, with symptoms including tremors and weight loss observed at non-lethal doses . Additionally, inhalation studies indicated that exposure to high concentrations (≥14,000 mg/m³) resulted in severe physiological responses such as lethargy and respiratory distress .

Pharmacological Potential

Research has indicated that halogenated compounds like this compound may exhibit antifungal properties and can act as inhibitors in various biochemical pathways. For instance, compounds with similar halogen substituents have shown activity against calcium-activated chloride channels, suggesting potential therapeutic applications in neurology and oncology .

Case Studies

Several case studies have highlighted the compound's utility in drug development:

- Anticancer Activity : A study explored the structural modification of halogenated benzene derivatives for enhanced binding to cancer-related targets. The presence of bromine and iodine was found to increase binding affinity to certain proteins involved in tumor suppression .

- Agrochemical Applications : As an intermediate in the synthesis of agrochemicals, this compound has been utilized in developing herbicides and fungicides. Its effectiveness against specific plant pathogens has been documented, making it a valuable compound in agricultural chemistry .

Summary of Biological Activity

| Property | Value |

|---|---|

| Molecular Formula | CHBrClI |

| Molecular Weight | 317.35 g/mol |

| LD50 (Oral, Rat) | ~2,700 mg/kg |

| BBB Permeant | Yes |

| CYP Inhibition | CYP1A2 (Yes), CYP2C9 (Yes) |

| Antifungal Activity | Yes |

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-bromo-4-chloro-2-iodobenzene, and how does halogen positioning influence reaction regioselectivity?

- Methodology : The compound can be synthesized via sequential halogenation using directed ortho-metallation (DoM) strategies. For example, start with 4-chloro-2-iodobenzene and employ electrophilic bromination (e.g., Br₂/FeBr₃) at the para position relative to the chlorine substituent. Steric and electronic effects of pre-existing halogens dictate regioselectivity; iodine’s bulkiness directs bromination to the less hindered position .

- Validation : Confirm regiochemistry via H NMR (aromatic proton splitting patterns) and mass spectrometry (molecular ion peak at m/z 331.376) .

Q. How can researchers resolve overlapping signals in the H NMR spectrum of this compound?

- Methodology : Use deuterated solvents (e.g., CDCl₃) and advanced techniques like COSY or NOESY to distinguish aromatic proton environments. The iodine atom’s strong electron-withdrawing effect deshields adjacent protons, causing distinct downfield shifts (~7.5–8.5 ppm). Compare with reference data for halogenated benzene derivatives .

Q. What safety protocols are critical when handling this compound due to its halogenated aromatic structure?

- Guidelines :

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact.

- Store in airtight containers away from light to prevent decomposition.

- Follow EPA guidelines for halogenated waste disposal to mitigate environmental hazards .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) elucidate the molecular geometry and intermolecular interactions of this compound?

- Experimental Design : Grow crystals via slow evaporation in non-polar solvents (e.g., hexane). Use SHELXL for structure refinement . Key parameters:

- Halogen bond angles (C-I/Br/Cl distances: ~2.0–2.2 Å).

- π-π stacking distances (typically 3.5–4.0 Å).

Q. What computational methods (e.g., DFT) predict the thermodynamic stability and reactivity of this compound in cross-coupling reactions?

- Methodology :

- Optimize geometry using B3LYP/6-311++G(d,p) for lighter atoms and LANL2DZ for iodine.

- Calculate Fukui indices to identify electrophilic/nucleophilic sites. The iodine atom’s polarizability enhances susceptibility to oxidative addition in Suzuki-Miyaura couplings .

- Validation : Correlate computed activation energies with experimental yields using Pd(PPh₃)₄ catalysts.

Q. How can contradictory spectroscopic data (e.g., GC-MS vs. C NMR) be reconciled during purity assessment?

- Analysis Workflow :

- Step 1 : Verify solvent purity and instrument calibration.

- Step 2 : Use 2D NMR (HSQC/HMBC) to resolve ambiguous carbon assignments.

- Step 3 : Perform GC-MS with electron ionization (EI) to detect trace impurities (e.g., dehalogenated byproducts).

Q. What mechanistic insights explain the compound’s behavior in Ullmann-type coupling reactions?

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (C-I bond stretching at ~500 cm⁻¹). Iodine’s superior leaving-group ability accelerates oxidative addition, but steric hindrance from chlorine/bromine may reduce catalytic turnover.

- Control Experiments : Compare yields with mono- or dihalogenated analogs to isolate steric vs. electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。